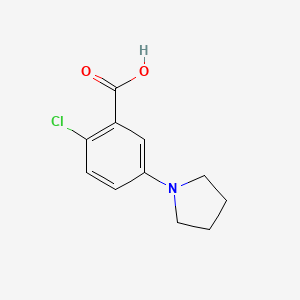

2-Chloro-5-(pyrrolidin-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(pyrrolidin-1-yl)benzoic acid is a biochemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is used for proteomics research .

Synthesis Analysis

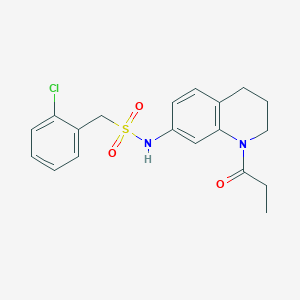

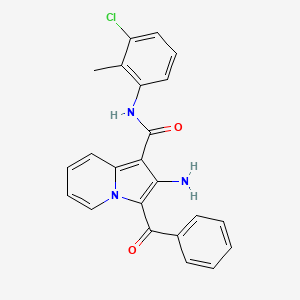

The synthesis of compounds like 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists .Chemical Reactions Analysis

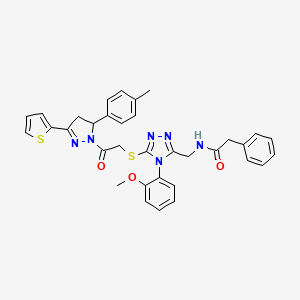

The pyrrolidine ring in 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid contributes to its chemical reactivity . The ring’s non-planarity, a phenomenon called “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

2-Chloro-5-(pyrrolidin-1-yl)benzoic acid is a solid . Its molecular weight is 225.67, and its molecular formula is C11H12ClNO2 .Applications De Recherche Scientifique

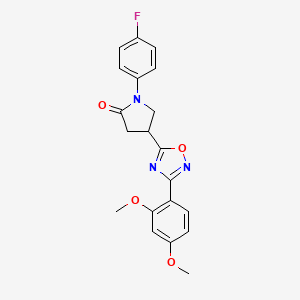

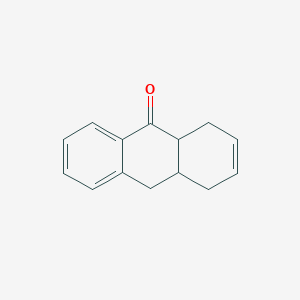

Co-crystal Structure and Chiral Space Groups

- 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid has been explored for its role in non-centrosymmetric co-crystallization, notably in the formation of crystal structures containing typically centrosymmetric components in chiral space groups. This is evident in the study of its hydrogen-bonded co-crystal structure with benzoic acid and l-proline, forming a C(5)[(11)] hydrogen-bonded network along specific axes (Chesna et al., 2017).

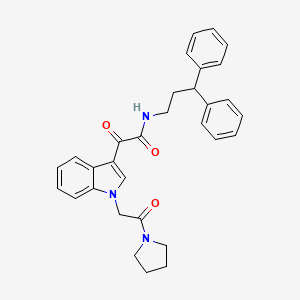

Fluorescent Sensors and Biological Imaging

- Derivatives of 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid, such as ZP9 and ZP10, are significant in the development of fluorescent sensors, particularly for Zn(II). These sensors have shown potential in biological imaging applications due to their cell permeability and responsiveness to Zn(II) (Nolan et al., 2006).

Antioxidant Activity

- The compound has been utilized in synthesizing novel derivatives that exhibit potent antioxidant activity. This includes derivatives like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which have been tested for their efficacy in radical scavenging and reducing power assays, showing higher antioxidant activity than ascorbic acid (Tumosienė et al., 2019).

Crystal Engineering and Halogen Bonds

- In crystal engineering, 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid derivatives are pivotal for synthesizing molecular salts with pyridyl and benzoic acid derivatives. These compounds have been structurally characterized, emphasizing the importance of halogen bonds in their stabilization and demonstrating variations in crystal structures (Oruganti et al., 2017).

Luminescence and Magnetism in Coordination Complexes

- The compound is involved in forming coordination polymers with lanthanide ions, exhibiting luminescent and magnetic properties. These polymers, such as those combining with lanthanide nitrate hexahydrate, display unique structural characteristics and have potential applications in materials science (Hou et al., 2013).

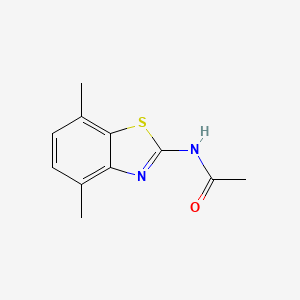

Antimicrobial Studies

- 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid has been studied in the context of its antimicrobial properties. Its derivatives have been synthesized and assessed for antibacterial and antifungal activities, suggesting its potential in developing new antimicrobial agents (Singh & Singh, 2012).

Orientations Futures

The pyrrolidine ring, a key feature of 2-Chloro-5-(pyrrolidin-1-yl)benzoic acid, is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Propriétés

IUPAC Name |

2-chloro-5-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQHDZOZYQHAQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2562224.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)

![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

![6-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2562244.png)

![2-({[3-Amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]carbonyl}amino)acetic acid](/img/structure/B2562245.png)